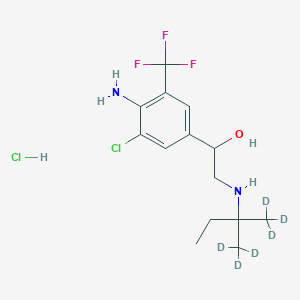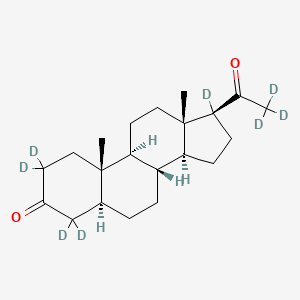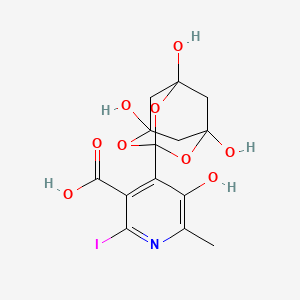
Iodobananin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of iodobananin involves the incorporation of an iodine atom into the bananin structure. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable adamantane derivative.
Iodination: The adamantane derivative undergoes iodination using iodine and a suitable oxidizing agent under controlled conditions.
Purification: The product is purified using chromatographic techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are subjected to iodination in industrial reactors.
Optimization: Reaction conditions are optimized for maximum yield and purity.
Purification: Industrial-scale purification techniques, such as large-scale chromatography, are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Iodobananin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can be reduced to remove the iodine atom, yielding the parent bananin compound.
Substitution: This compound can participate in substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Bananin.
Substitution: Various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Iodobananin has several scientific research applications, including:
Biology: Studied for its inhibitory effects on viral enzymes, particularly the SARS Coronavirus helicase.
Medicine: Potential therapeutic agent for the treatment of viral infections due to its antiviral properties.
Industry: Utilized in the development of antiviral drugs and as a chemical intermediate in the synthesis of other bioactive compounds
Mechanism of Action
Iodobananin exerts its effects by inhibiting the ATPase activity of the SARS Coronavirus helicase. The compound binds to the helicase enzyme, preventing it from hydrolyzing ATP, which is essential for the unwinding of viral RNA during replication. This inhibition disrupts the viral replication process, thereby reducing the viral load .
Comparison with Similar Compounds
Iodobananin is part of the bananin family, which includes several similar compounds:
Bananin: The parent compound without the iodine atom.
Vanillinbananin: A derivative with a vanillin moiety.
Ansabananin: A derivative with an ansa bridge structure.
Eubananin: A derivative with a different substitution pattern.
Adeninobananin: A derivative with an adenine moiety.
Uniqueness
This compound is unique due to its potent inhibitory effects on the SARS Coronavirus helicase, which is not observed in other bananin derivatives. The presence of the iodine atom enhances its binding affinity to the enzyme, making it a more effective inhibitor .
Properties
Molecular Formula |
C14H14INO9 |
|---|---|
Molecular Weight |
467.17 g/mol |
IUPAC Name |
5-hydroxy-2-iodo-6-methyl-4-(1,5,7-trihydroxy-2,4,10-trioxatricyclo[3.3.1.13,7]decan-3-yl)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C14H14INO9/c1-5-8(17)7(6(10(18)19)9(15)16-5)14-23-11(20)2-12(21,24-14)4-13(22,3-11)25-14/h17,20-22H,2-4H2,1H3,(H,18,19) |
InChI Key |
HCDBOXMXKHRPSB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=N1)I)C(=O)O)C23OC4(CC(O2)(CC(C4)(O3)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



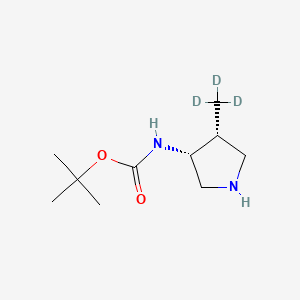
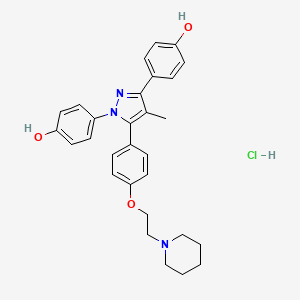


![(4R,6R)-4-hydroxy-6-[(5R,7S,10R)-10-hydroxy-5,7-dimethylundecyl]oxan-2-one](/img/structure/B12414035.png)

![5,6-dichloro-3-[(3Z)-3-methoxyiminoindol-2-yl]-1H-indol-2-ol](/img/structure/B12414044.png)
